N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide
Description
N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenylethyl group and a phenyl-tetrazole moiety attached to an acetamide backbone
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N5O/c1-13(14-8-4-2-5-9-14)18-16(23)12-22-20-17(19-21-22)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,23) |
InChI Key |
XSBMSYMKQUORSQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acetamide Formation: The acetamide moiety can be introduced by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Coupling Reactions: The phenylethyl group can be introduced through a coupling reaction, such as a Friedel-Crafts alkylation, using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the acetamide moiety, potentially converting it to an amine.
Substitution: The phenyl rings may undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.
Major Products
Oxidation: Products may include phenylacetic acid or benzophenone derivatives.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylethyl and tetrazole moieties could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)-2-(5-phenyl-1H-tetrazol-1-yl)acetamide: A structural isomer with the tetrazole nitrogen in a different position.
N-(1-phenylethyl)-2-(5-phenyl-2H-tetrazol-2-yl)propionamide: A homolog with a propionamide instead of an acetamide group.
N-(1-phenylethyl)-2-(5-phenyl-2H-tetrazol-2-yl)butyramide: Another homolog with a butyramide group.
Uniqueness
N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both a phenylethyl group and a tetrazole ring can influence its binding properties and overall stability.
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